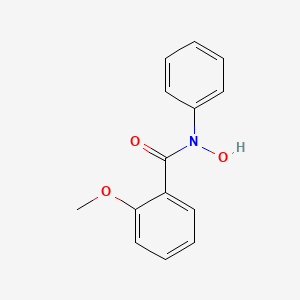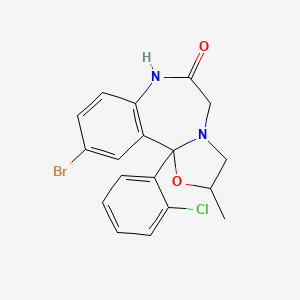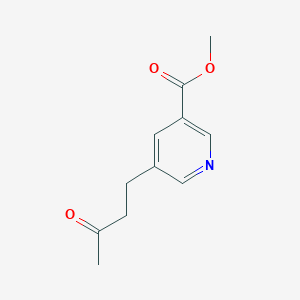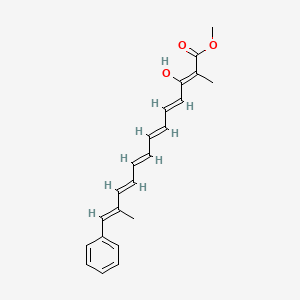
Asperrubrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperrubrol is a methyl ester derived from (2Z,4E,6E,8E,10E,12E)-3-hydroxy-2,12-dimethyl-13-phenyltrideca-2,4,6,8,10,12-hexaenoic acid. It was originally isolated from the fungus Aspergillus niger . This compound is part of the polyketide family, which are secondary metabolites produced by various microorganisms, including fungi and bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of asperrubrol involves the incorporation of benzoic acid into the polyketide pathway of Aspergillus niger. This process can be studied using stable isotope labeling techniques, which help trace the incorporation of precursors into the final product . The reaction conditions typically involve the cultivation of Aspergillus niger under specific conditions that promote the production of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using Aspergillus niger. The fungus would be grown in bioreactors under controlled conditions to maximize the yield of this compound. The compound would then be extracted and purified using techniques such as ultrahigh performance liquid chromatography-high resolution mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Asperrubrol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of this compound and potentially enhance its properties or create new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from the reactions of this compound would depend on the specific reagents and conditions used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
Aplicaciones Científicas De Investigación
Asperrubrol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study polyketide biosynthesis and the incorporation of precursors into complex molecules . In biology, this compound can be used to investigate the metabolic pathways of Aspergillus niger and other fungi. In medicine, this compound and its derivatives may have potential therapeutic applications, although further research is needed to fully understand their effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of asperrubrol involves its interaction with specific molecular targets and pathways within the cell. As a polyketide, this compound may exert its effects by interfering with the biosynthesis of other important cellular components. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to play a role in the regulation of secondary metabolite production in fungi .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to asperrubrol include other polyketides such as aurofusarin, rubrofusarin, and antibiotic Y. These compounds share similar biosynthetic pathways and structural features .
Uniqueness: What sets this compound apart from these similar compounds is its specific incorporation of benzoic acid into its structure, which is unique to Aspergillus niger . This unique feature makes this compound an interesting compound for studying the biosynthesis and metabolic pathways of polyketides in fungi.
Propiedades
Número CAS |
31635-03-7 |
|---|---|
Fórmula molecular |
C22H24O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl (2Z,4E,6E,8E,10E,12E)-3-hydroxy-2,12-dimethyl-13-phenyltrideca-2,4,6,8,10,12-hexaenoate |
InChI |
InChI=1S/C22H24O3/c1-18(17-20-14-10-8-11-15-20)13-9-6-4-5-7-12-16-21(23)19(2)22(24)25-3/h4-17,23H,1-3H3/b6-4+,7-5+,13-9+,16-12+,18-17+,21-19- |
Clave InChI |
SLSCKFUAPIQOND-BMJACRNQSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=C/C=C/C=C/C=C/C(=C(\C)/C(=O)OC)/O |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=CC=CC=CC=CC(=C(C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
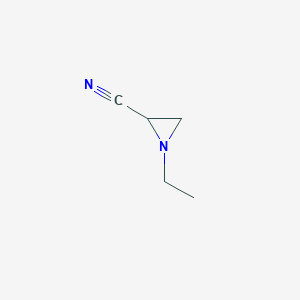
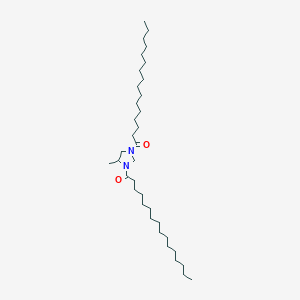
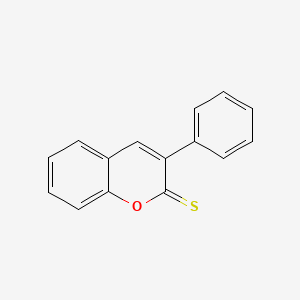
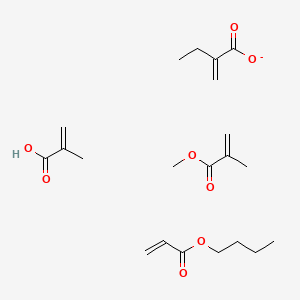
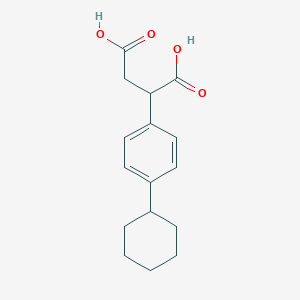
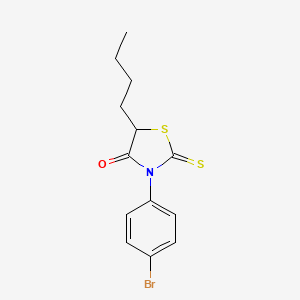
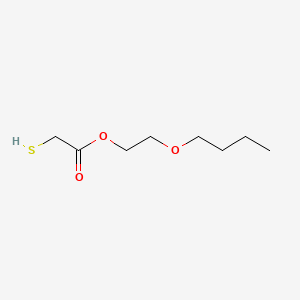
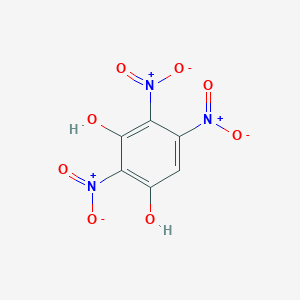
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
